LARL vs. Limonin: Binary Bitterness Difference
Limonoate A-ring lactone (LARL), the predominant form of limonoic acid in intact citrus fruit, is non-bitter, whereas its D-ring-closed dilactone counterpart, limonin, is intensely bitter with a human sensory detection threshold of 0.5–6 ppm and objectionable bitterness at 8–12 ppm [1][2]. Intact fruit tissues contain LARL, not limonin; bitterness ("delayed bitterness") develops only upon juice extraction when acidic conditions (pH < 6.5) and the enzyme limonin D-ring lactone hydrolase catalyse LARL conversion to limonin [3]. This binary sensory difference is absolute: LARL has no detectable bitterness at any concentration, whereas limonin is detectable at sub-ppm levels.
| Evidence Dimension | Human bitterness detection threshold |
|---|---|
| Target Compound Data | Limonoate A-ring lactone (LARL): non-bitter (no detection threshold applicable) |
| Comparator Or Baseline | Limonin: detection threshold 0.5–6 ppm; objectionably bitter at 8–12 ppm |
| Quantified Difference | Absolute binary difference (non-bitter vs. detectable bitterness at ≥0.5 ppm). The LARL→limonin conversion proceeds below pH 6.5 and is enzyme-catalysed. |
| Conditions | Sensory panel evaluation; aqueous and citrus juice matrices |
Why This Matters
For citrus juice processing and flavour research, LARL enables study of bitterness mechanisms without baseline bitterness interference, a property not shared by limonin or nomilin.
- [1] Determination of limonoate and nomilinoate A-ring lactones in citrus juices by liquid chromatography–electrospray ionization mass spectrometry. J. Chromatogr. A 2005, 1063 (1–2), 181–188. View Source
- [2] Gerald McDonald & Co. Bitterness in Citrus Juices Pt 2: Limonin. Taste threshold data for limonin. View Source
- [3] Functional characterization and reclassification of an enzyme previously proposed to be a limonoid UDP-glucosyltransferase. J. Sci. Food Agric. 2020, 100, 3648–3657. (LARL→limonin conversion under acidic juice conditions.) View Source
